![molecular formula C21H24N4O B2746675 N-(1-cyano-1-cyclopropylethyl)-2-({2-[methyl(phenyl)amino]phenyl}amino)acetamide CAS No. 1240955-52-5](/img/structure/B2746675.png)
N-(1-cyano-1-cyclopropylethyl)-2-({2-[methyl(phenyl)amino]phenyl}amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-({2-[methyl(phenyl)amino]phenyl}amino)acetamide, commonly known as CEP-33779, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
CEP-33779 has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects, making it a promising candidate for the treatment of various diseases. CEP-33779 has been studied in preclinical models of cancer, fibrosis, and inflammatory diseases, and has shown promising results in reducing tumor growth, fibrosis, and inflammation.
Mechanism of Action
CEP-33779 acts as an inhibitor of the nuclear factor-kappa B (NF-κB) pathway, a signaling pathway that plays a crucial role in inflammation, immune response, and cell survival. By inhibiting the NF-κB pathway, CEP-33779 reduces the expression of various pro-inflammatory and pro-survival genes, leading to anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and inhibit the proliferation and survival of cancer cells. CEP-33779 has also been shown to reduce fibrosis and improve liver function in preclinical models of liver disease.
Advantages and Limitations for Lab Experiments
CEP-33779 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various in vitro and in vivo experiments. It has also shown promising results in preclinical studies, making it a promising candidate for further research. However, there are also limitations to the use of CEP-33779 in lab experiments. It has a short half-life and low bioavailability, which can limit its effectiveness in vivo. Additionally, the mechanism of action of CEP-33779 is not fully understood, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of CEP-33779. Further preclinical studies are needed to investigate its potential therapeutic applications in various diseases, including cancer, fibrosis, and inflammatory diseases. Additionally, the mechanism of action of CEP-33779 needs to be further elucidated to better understand its effects on various signaling pathways. Finally, the development of more potent and bioavailable analogs of CEP-33779 could improve its effectiveness in vivo and lead to the development of new therapies for various diseases.
Synthesis Methods
CEP-33779 is synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the reaction of N-cyanoethyl-N-cyclopropylcarbamate with 2-(methylamino)aniline, followed by the reaction of the resulting product with 2-bromo-N-(2-chloroethyl)aniline. The final product is obtained through the reaction of the resulting intermediate with 2-aminoacetamide.
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[2-(N-methylanilino)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-21(15-22,16-12-13-16)24-20(26)14-23-18-10-6-7-11-19(18)25(2)17-8-4-3-5-9-17/h3-11,16,23H,12-14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGWDHZABKKMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2746594.png)
![2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2746595.png)

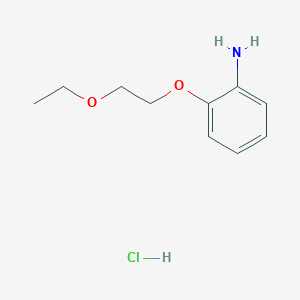
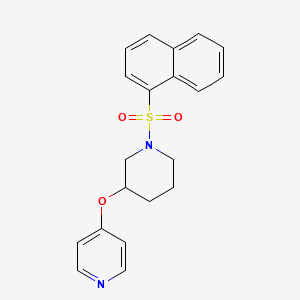
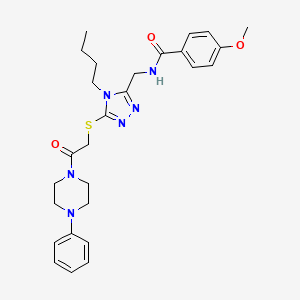
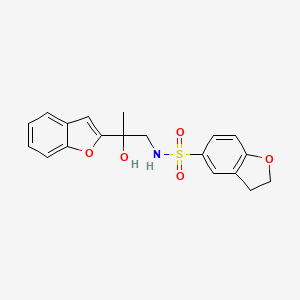
![8-Methoxy-3-[7-(2-methylprop-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2746606.png)
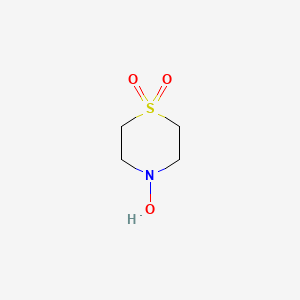
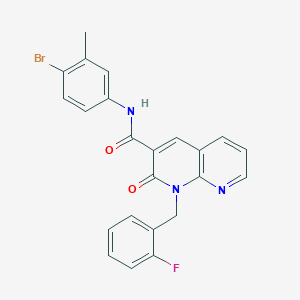



![N,N-dimethyl-N'-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2746615.png)